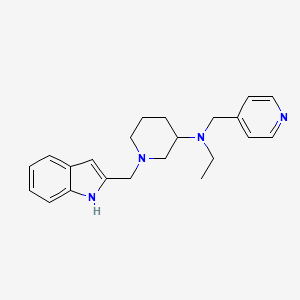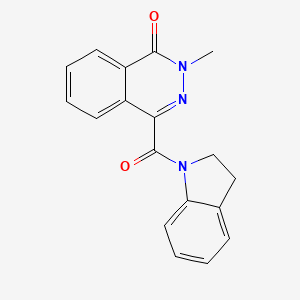
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline, also known as NSC-745887, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline works by inhibiting several protein kinases, including Akt, GSK-3β, and CDK2. These kinases are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline can slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to protect neurons from damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline in lab experiments is that it is readily available and can be synthesized on a large scale. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is that it may have off-target effects, meaning it could affect other proteins or cellular processes in addition to its intended targets.
Orientations Futures
There are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. One area of interest is in the development of more potent and selective inhibitors of the protein kinases targeted by 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in combination with other cancer therapies to determine if it has synergistic effects. Finally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in animal models to determine its efficacy and safety in vivo.
Conclusion:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is a potent inhibitor of several protein kinases that has been studied extensively for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline that could lead to new discoveries and potential therapies.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline involves several steps, including the reaction of indoline with phenylsulfonyl chloride and morpholine in the presence of a base. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized and can be carried out on a large scale, making 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline readily available for research purposes.
Applications De Recherche Scientifique
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied extensively for its potential use in cancer research. It has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
4-[[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-15-13-16-14-18(27(22,23)20-9-11-26-12-10-20)7-8-19(16)21(15)28(24,25)17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZVCCHVSKZGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6081084.png)
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)

![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![2-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6081109.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)

![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6081133.png)

![methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B6081169.png)

![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)